butane;titanium(4+)
Description
"Butane;titanium(4+)" refers to a titanium(IV) alkoxide compound where titanium is coordinated with butanol-derived ligands. The most well-characterized form is tetrabutyl titanate (also known as titanium tetrabutoxide), with the molecular formula C₁₆H₃₆O₄Ti and a molecular weight of 340.327 . This compound is highly moisture-sensitive, undergoing hydrolysis to form titanium dioxide (TiO₂) and butanol. It is widely used in organic synthesis, sol-gel processes, and as a catalyst in esterification and polymerization reactions .
Properties
IUPAC Name |
butane;titanium(4+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H9.Ti/c4*1-3-4-2;/h4*1,3-4H2,2H3;/q4*-1;+4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTOFRMIIQQSOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].[Ti+4] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36Ti | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398661 | |
| Record name | Titanium, tetrabutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3068-89-1 | |
| Record name | Titanium, tetrabutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of butane;titanium(4+) typically involves the reaction of titanium tetrachloride (TiCl4) with butane under controlled conditions. One common method is the use of a titanium-based catalyst, such as titanium tetrabutoxide, which facilitates the reaction between butane and titanium tetrachloride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of butane;titanium(4+) can be achieved through large-scale chemical reactors where titanium tetrachloride is reacted with butane in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Butane;titanium(4+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and butane derivatives.
Reduction: Reduction reactions can convert titanium(4+) to lower oxidation states.
Substitution: The titanium center can undergo substitution reactions with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.
Substitution: Ligands such as phosphines or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Titanium dioxide and various butane oxidation products.
Reduction: Lower oxidation state titanium compounds.
Substitution: Titanium complexes with different ligands.
Scientific Research Applications
Butane;titanium(4+) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential in drug delivery systems and as a component in medical implants.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of butane;titanium(4+) involves its ability to act as a Lewis acid, facilitating various chemical reactions. The titanium center can coordinate with electron-rich species, enabling catalytic processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis.
Comparison with Similar Compounds
Comparison with Similar Titanium(4+) Compounds
The following section compares tetrabutyl titanate with structurally analogous titanium(IV) alkoxides and organometallic derivatives.
Titanium(4+) Tetrapropan-2-olate (Titanium Isopropoxide)
- Molecular Formula : C₁₂H₂₈O₄Ti
- Molecular Weight : 284.21
- CAS No.: 546-68-9
- Key Properties :
- Applications: Widely used in thin-film coatings, nanoparticles, and as a precursor for TiO₂-based materials .
2-Methanidyl-2-Methylpropane;Titanium(4+) (Tetrakis(Neopentyl)Titanium)
- Molecular Formula : C₂₀H₄₄Ti
- Molecular Weight : 332.4
- CAS No.: 36945-13-8
- Key Properties: Bulky neopentyl ligands (CH₂C(CH₃)₃) create significant steric hindrance, reducing hydrolysis rates and stabilizing the titanium center in organometallic reactions . Higher thermal stability compared to linear alkoxide derivatives.
- Applications : Used in catalytic systems requiring controlled ligand environments, such as Ziegler-Natta polymerization .
Titanium(4+) 2-Ethoxyethanolate
- Molecular Formula : C₁₆H₃₆O₈Ti
- Molecular Weight : 404.319
- CAS No.: 71965-15-6
- Key Properties: Ethoxyethanol ligands introduce ether-oxygen atoms, enhancing solubility in polar solvents and improving compatibility with polymeric matrices . Higher oxygen content may facilitate crosslinking in coating applications.
- Applications: Employed in hybrid organic-inorganic materials and as a precursor for functionalized TiO₂ .
Comparative Data Table
Research Findings and Phase Behavior Insights
- Structural Dynamics : In covalent organic frameworks (COFs), butane inclusion induces reversible structural transitions, as observed via in-situ PXRD. Tetrabutyl titanate’s bulky butoxy groups may similarly influence host-guest interactions in porous materials .
- Solvent Interactions: Butane’s phase behavior in bitumen mixtures (e.g., preferential partitioning into light liquid phases ) highlights the role of hydrocarbon solvents in modulating titanium alkoxide reactivity. Tetrabutyl titanate’s solubility in non-polar media could be advantageous in hydrocarbon-rich environments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
